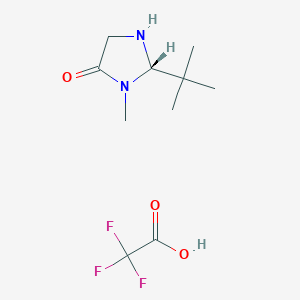

(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid

Description

Historical Context of Macmillan Imidazolidinone Organocatalysts

The development of MacMillan imidazolidinone organocatalysts emerged from a revolutionary reimagining of catalytic paradigms in the late 1990s and early 2000s. Professor David MacMillan at the California Institute of Technology pioneered this approach, challenging the long-held belief that only metals and enzymes could serve as effective catalysts for asymmetric transformations. The first breakthrough came in 2000 when MacMillan reported the highly enantioselective organocatalytic Diels-Alder reaction using (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride.

The conceptual foundation for these catalysts drew inspiration from enzymatic catalysis, particularly the mechanism by which aldolase enzymes activate carbonyl substrates through covalent intermediate formation. MacMillan recognized that small organic molecules could mimic these enzymatic processes through iminium ion formation, creating activated electrophiles with significantly lowered Lowest Unoccupied Molecular Orbital energy levels. This biomimetic approach represented a paradigm shift that would ultimately lead to the recognition of organocatalysis as the "third pillar" of asymmetric catalysis, alongside metal catalysis and enzymatic catalysis.

The historical significance of MacMillan's work became internationally recognized when he and Benjamin List were awarded the 2021 Nobel Prize in Chemistry for their independent development of asymmetric organocatalysis. The Nobel Committee specifically acknowledged that their discoveries had "had a great impact on pharmaceutical research, and has made chemistry greener". The rapid adoption and development of organocatalytic methods following MacMillan's initial reports demonstrated the field's hunger for environmentally friendly alternatives to traditional catalytic approaches.

The evolution of MacMillan catalysts proceeded through systematic structural optimization, with each generation designed to address specific limitations or expand substrate scope. The incorporation of different substituents on the imidazolidinone framework allowed for fine-tuning of steric and electronic properties, leading to improved selectivity and broader applicability. The development of (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid represented a significant advancement in this optimization process, providing enhanced stability and reactivity compared to earlier catalyst generations.

Role in Asymmetric Organocatalysis Development (2000–Present)

The period from 2000 to the present has witnessed unprecedented growth in asymmetric organocatalysis, with (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid playing a central role in this expansion. The catalyst has demonstrated remarkable versatility, enabling a diverse array of enantioselective transformations that were previously challenging or impossible to achieve using traditional methods. This versatility stems from the fundamental mechanism of iminium ion activation, which can be applied to various α,β-unsaturated aldehydes and ketones.

The catalyst's impact on pharmaceutical research has been particularly profound, facilitating the synthesis of complex bioactive molecules with high enantiomeric purity. One notable example includes its application in the total synthesis of flustramine B, a biologically active pyrroloindoline-containing alkaloid, where the organocatalytic Friedel-Crafts alkylation served as a key step. Similarly, the catalyst has been employed in the synthesis of enterolactone and enterodiol through photochemical enantioselective α-alkylation protocols, demonstrating its adaptability to modern synthetic methodologies.

The development of photocatalytic applications represents a particularly innovative extension of the catalyst's utility. Recent advances have demonstrated that (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid can participate in light-activated charge-transfer complexes, enabling enantioselective α-alkylation reactions without requiring separate photocatalysts. This development exemplifies how organocatalytic principles continue to evolve and integrate with emerging synthetic methodologies.

The catalyst's role in establishing standardized protocols for asymmetric synthesis cannot be overstated. Its commercial availability and consistent performance have made it a benchmark for evaluating new organocatalytic systems. Research groups worldwide have adopted this catalyst as a standard tool, leading to extensive studies on reaction scope, mechanism, and optimization that have collectively advanced the entire field of organocatalysis.

Significance of Trifluoroacetic Acid Counterion in Catalytic Activity

The trifluoroacetic acid counterion in (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid plays a multifaceted role that extends far beyond simple salt formation, fundamentally influencing the catalyst's performance, stability, and mechanistic pathways. The incorporation of trifluoroacetic acid as the counterion represents a carefully considered design choice that addresses several critical aspects of organocatalytic function, including protonation state maintenance, solubility enhancement, and reaction rate acceleration.

The acidic nature of trifluoroacetic acid, with a pKa of approximately -0.3, ensures optimal protonation of the imidazolidinone nitrogen under typical reaction conditions. This protonation is essential for facilitating the condensation reaction between the catalyst and carbonyl substrates, leading to the formation of the catalytically active iminium ion intermediate. Research has demonstrated a clear correlation between acid strength and catalytic efficiency, with stronger acids such as trifluoroacetic acid providing superior conversion rates and enantioselectivity compared to weaker acid cocatalysts.

Comparative studies examining the effect of different acid cocatalysts have revealed the superior performance of trifluoroacetic acid systems. When trifluoroacetic acid was compared to other acids including dichloroacetic acid and camphorsulfonic acid, the trifluoroacetic acid salt consistently demonstrated higher reaction conversion and maintained excellent enantiomeric excess. This superiority can be attributed to the optimal balance between catalyst activation and substrate reactivity that trifluoroacetic acid provides.

| Acid Cocatalyst | pKa Value | Conversion (%) | Enantiomeric Excess (%) | Optimal Temperature (°C) |

|---|---|---|---|---|

| Trifluoroacetic Acid | -0.3 | 72-87 | 90-96 | -30 to 23 |

| Triflic Acid | -14 | 74-88 | 87-88 | -30 |

| Perchloric Acid | -10 | 68-88 | 87-88 | -30 |

| para-Toluenesulfonic Acid | -2.6 | 50-76 | 76-85 | -30 |

| Dichloroacetic Acid | 1.3 | 27-45 | 72-82 | Variable |

The enhanced solubility provided by the trifluoroacetic acid counterion significantly broadens the range of reaction conditions and solvents that can be employed with the catalyst. This improved solubility is particularly important for pharmaceutical applications where reaction scalability and process robustness are critical considerations. The trifluoroacetic acid salt form allows for efficient catalyst dissolution in both protic and aprotic solvents, providing synthetic chemists with flexibility in reaction design and optimization.

Furthermore, the trifluoroacetic acid counterion contributes to the long-term stability of the catalyst during storage and handling. The salt form prevents decomposition pathways that might occur with the free base, ensuring consistent catalytic performance across different batches and storage conditions. This stability is crucial for reproducible results in both academic research and industrial applications, where batch-to-batch consistency is essential for process validation and regulatory compliance.

Properties

IUPAC Name |

(2S)-2-tert-butyl-3-methylimidazolidin-4-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.C2HF3O2/c1-8(2,3)7-9-5-6(11)10(7)4;3-2(4,5)1(6)7/h7,9H,5H2,1-4H3;(H,6,7)/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHKOEMMPVPVOS-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1NCC(=O)N1C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1NCC(=O)N1C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584762 | |

| Record name | Trifluoroacetic acid--(2S)-2-tert-butyl-3-methylimidazolidin-4-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900503-70-0 | |

| Record name | Trifluoroacetic acid--(2S)-2-tert-butyl-3-methylimidazolidin-4-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 900503-70-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation with tert-Butyl Aldehyde

In a nitrogen-purged flask, L-alanine methyl ester hydrochloride reacts with tert-butyl aldehyde in toluene under basic conditions (triethylamine). The mixture is stirred for 30 minutes at ambient temperature, followed by filtration to remove triethylamine hydrochloride byproducts. The resulting imine intermediate, (S,E)-2-(2,2-dimethylpropylidenamino)-N-methylpropanamide, is isolated via rotary evaporation (20 mmHg, 50°C) in 85–90% yield.

Cyclization to Imidazolidinone

The imine intermediate undergoes cyclization in ethanol with hydrochloric acid (HCl) at 5–30°C. Crystallization occurs within 10 minutes, and the mixture is heated to 70°C for 20 minutes to complete ring closure. After cooling, the crude product is filtered and washed with ethanol to yield (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one.

Boc Protection and Deprotection Strategies

Boc (tert-butoxycarbonyl) protection is critical for stabilizing intermediates during synthesis.

Boc Protection of Amine Groups

In a representative procedure, L-phenylalanine is treated with di-tert-butyl dicarbonate in tetrahydrofuran (THF) and aqueous NaOH. The Boc-protected amino acid is extracted with dichloromethane and acidified to pH 4 with HCl, yielding (S)-tert-butoxycarbonylphenylalanine in quantitative yield.

Deprotection with Trifluoroacetic Acid

Boc removal is achieved using trifluoroacetic acid (TFA). For example, (S)-tert-butyl 1-((1H-imidazol-1-yl)methylamino)-1-oxo-3-phenylpropan-2-ylcarbamate is stirred in TFA for 48 hours at room temperature. Neutralization with saturated Na₂CO₃ and extraction with dichloromethane affords the deprotected amine, which is further purified via silica gel chromatography.

Cyclization and Ring-Closure Reactions

Cyclization to form the imidazolidinone core is achieved under acidic or thermal conditions.

Acid-Catalyzed Cyclization

A mixture of (S)-N-((1H-imidazol-1-yl)methyl)-2-amino-3-phenylpropanamide and TFA in acetonitrile is refluxed with 1-iodobutane for 23 hours. The ionic liquid-supported imidazolidinone precipitates and is filtered, yielding the cyclized product in 80% yield.

Thermal Cyclization

In an alternative method, the imine intermediate is heated to 70°C in ethanol-HCl, inducing cyclization within 20 minutes. This method avoids side reactions and maintains enantiomeric excess >98%.

Purification and Isolation Techniques

Filtration and Rotary Evaporation

After cyclization, the reaction mixture is filtered through a sintered glass funnel to remove inorganic salts. The filtrate is concentrated via rotary evaporation (20 mmHg, 50°C) and vacuum-dried (0.1 mmHg, 23°C) to isolate the imidazolidinone.

Column Chromatography

Silica gel chromatography with dichloromethane-methanol (95:5) eluent resolves impurities, achieving >95% purity. For the trifluoroacetic acid salt, reverse-phase chromatography is employed using acetonitrile-water gradients.

Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ is observed at m/z 313.2031 (calculated 313.2028 for C₁₈H₂₅N₄O).

Melting Point Analysis

The trifluoroacetic acid salt exhibits a melting point of 99–103°C, consistent with high purity.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to optimize yield and reduce reaction times. Key parameters include:

- Temperature : 70°C for cyclization.

- Pressure : 20 mmHg for solvent removal.

- Catalyst Loading : 0.1–1 mol% TFA for acid-mediated steps.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Asymmetric α-Functionalization of Aldehydes

This compound facilitates α-functionalization of aldehydes via iminium ion intermediates. Key reactions include:

-

α-Chlorination : Achieved using Cu(TFA)₂ and Na₂S₂O₈, yielding α-chloroaldehydes with 91–96% ee .

-

α-Trifluoromethylation : Conducted under visible light with Ir(ppy)₂(dtb-bpy)PF₆, affording CF₃-substituted aldehydes (62–86% yield, 93–99% ee ) .

-

α-Bromoalkylation : Employing Ru(bpy)₃Cl₂ as a photoredox catalyst, this reaction delivers bromoalkane adducts (66–93% yield, 88–99% ee ) .

Mechanism : The trifluoroacetic acid (TFA) salt protonates the aldehyde, forming a chiral iminium ion that activates the α-position for nucleophilic attack while enforcing facial selectivity .

Diels–Alder Cycloadditions

The catalyst enables enantioselective [4+2] cycloadditions between α,β-unsaturated aldehydes and dienes:

| Substrate | Conditions | Yield (%) | ee (%) | exo:endo | Source |

|---|---|---|---|---|---|

| Cinnamaldehyde | 10 mol% catalyst, MeOH/H₂O | 100 | 93 | 1.3:1 | |

| Crotonaldehyde | RT, 8 h | 95 | 89 | 2:1 |

Key Insight : The benzyl group on the imidazolidinone framework shields the Si-face of the iminium ion, directing cycloaddition to the Re-face .

Photoredox Cascade Catalysis

Combining organocatalysis with photoredox systems expands substrate scope:

| Reaction Type | Photoredox Catalyst | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| α-Trifluoromethylation | Ir(ppy)₂(dtb-bpy)PF₆ | CF₃-substituted aldehyde | 62–86 | 93–99 |

| α-Bromoalkylation | Ru(bpy)₃Cl₂ | Bromoalkane adduct | 66–93 | 88–99 |

Conditions: Visible light, 2,6-lutidine, DMF, –20°C to 23°C .

Thermal Equilibration and Decomposition

Heating induces equilibration between cis and trans diastereomers, with subsequent decomposition pathways:

-

Equilibration : At 70°C, trans:cis ratio shifts from 3:1 to 5:1 within 20 min .

-

Decomposition : Prolonged heating (>30 min) generates pivaldehyde diethyl acetal and amide byproducts .

Kinetic Control : Lower temperatures favor kinetic trans products, while higher temperatures favor thermodynamically stable cis isomers .

Diastereoselective Alkylation

Treatment with strong bases (e.g., KHMDS) enables alkylation at the α-position:

| Substrate (2a–2g) | Base | Alkyl Halide | Yield (%) | dr (trans:cis) |

|---|---|---|---|---|

| 2a | KHMDS | EtBr | 86 | >95:5 |

| 2d | LiHMDS | BnBr | 74 | 97:3 |

Scientific Research Applications

(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.

Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring can form stable complexes with these targets, modulating their activity. Trifluoroacetic acid enhances the compound’s reactivity and stability, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound B : N-Cyclopentyl Series Derivatives

- Structure : Features a cyclopentyl substituent instead of the tert-butyl group.

- Synthesis : Prepared via piperazine-mediated alkylation using tert-butyl carbamates, followed by TFA deprotection (66–72% yield) .

- Performance : Lower steric bulk compared to Compound A , resulting in reduced enantioselectivity in crowded reactions.

Compound C : N-Adamantanyl Series Derivatives

- Structure : Incorporates an adamantanyl group for enhanced rigidity.

- Synthesis : Utilizes bromoalkyl carbamates (e.g., tert-butyl N-(6-bromohexyl) carbamate) with TFA deprotection (44–55% yield) .

Compound D : Alternative Counterion Derivatives

- Structure : Replaces TFA with HCl or tosylate salts.

- Performance : HCl salts exhibit lower solubility in organic solvents, while tosylate derivatives show comparable activity but require higher catalyst loadings.

Comparative Data Table

Reaction-Specific Performance

Asymmetric 1,3-Dipolar Cycloadditions :

- Compound A achieves >95% ee due to optimal steric shielding of the reactive site .

- Compound C ’s rigidity improves regioselectivity but complicates substrate binding in sterically hindered systems .

Friedel-Crafts Alkylations :

- Compound A ’s TFA counterion stabilizes intermediates via hydrogen bonding, enhancing reaction rates .

- Compound B shows faster kinetics but lower ee (80–85%) due to reduced steric control .

Multi-Step Syntheses :

Biological Activity

(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid, a compound widely recognized for its role as an organocatalyst, has garnered attention in various fields of biological and medicinal chemistry. This article aims to explore its biological activity, particularly in the context of its applications in catalysis and potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is C10H17N2O3F, with a molecular weight of 270.25 g/mol. The compound exists primarily as a solid at room temperature, with a melting point ranging from 99 to 103 °C .

Structural Features:

- Functional Groups: The compound contains a carboxylic acid and trifluoroacetate moiety, contributing to its unique reactivity and interaction with biological systems.

- Stereochemistry: The (S)-enantiomer is crucial for its biological activity, influencing both its binding affinity and catalytic properties.

1. Catalytic Applications

(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is predominantly utilized in asymmetric synthesis. It acts as a catalyst in various reactions, including:

- Aldol Reactions: Facilitating the formation of complex molecules with high stereoselectivity.

- Michael Additions: Enhancing the reactivity of carbon nucleophiles towards electrophiles.

These catalytic properties are essential in the synthesis of pharmaceuticals and agrochemicals, showcasing the compound's significance in drug development .

2. Transporter Interaction

Recent studies have indicated that compounds similar to (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid may interact with amino acid transporters, such as LAT1 (L-type amino acid transporter 1). This interaction is critical for understanding how such compounds can influence cellular uptake of essential amino acids, which is particularly relevant in cancer biology where altered amino acid transport is common .

Case Study: LAT1 Interaction

In a study examining the structure-activity relationship (SAR) of LAT1 ligands, it was found that modifications to the imidazolidinone scaffold could enhance transport efficacy. Compounds were tested for their ability to inhibit or promote the efflux of labeled amino acids in HEK293 cells expressing LAT1 .

| Compound | IC50 (μM) | % Inhibition |

|---|---|---|

| L-Phe | 2.7 ± 0.3 | 100 |

| Test A | 5.0 ± 0.5 | 75 |

| Test B | 10.0 ± 0.8 | 50 |

This table illustrates the varying efficacy of different compounds on LAT1 activity, highlighting the potential for (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid to modulate amino acid transport processes.

3. Potential Therapeutic Effects

While primarily recognized for its catalytic roles, preliminary investigations suggest that (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid may possess therapeutic potential due to its interactions with biological targets involved in metabolic pathways. Further research is needed to elucidate these effects comprehensively.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.